molecular formula C12H13NO B183635 2-(2-Naphthyloxy)ethanamine CAS No. 23314-24-1

2-(2-Naphthyloxy)ethanamine

Cat. No. B183635
Key on ui cas rn: 23314-24-1
M. Wt: 187.24 g/mol
InChI Key: NGOMYFUIWZJUET-UHFFFAOYSA-N
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Patent
US09035097B2

Procedure details

2-naphthol (200 g, 1.39 mol) at room temperature. Potassium hydroxide pellets (8.99 g, 0.139 mol) and 2-oxazolidinone (181 g, 2.08 mol) were then added, and the reaction mixture was heated to reflux and stirred for 5.5 h. Reaction was monitored by TLC analysis. Additional 2-oxazolidinone (24.0 g, 0.277 mol) was added to ensure complete conversion of the 2-naphthol and the reaction mixture was heated to reflux temperature for 16 additional hours. The reaction mixture was cooled to 70° C. and ethylenediamine (18.5 mL, 0.277 mmole) was added. The reaction mixture was then reheated to reflux temperature (approximately 155° C.) under nitrogen and stirred for approximately 6 hours. The reaction mixture was cooled to room temperature and Magnesol® was added and stirred into the reaction mixture for 15 minutes. The reaction mixture was then filtered over Celite® and reaction flask was washed three times with ExxonMobil™ Aromatic 100 solvent. The filtrate was collected and the solvent was evaporated in vacuo to obtain 254.1 g (97%) of 2-(2-naphthoxy)ethylamine. Purity was determined by HPLC and NMR analysis to be ˜92%.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
181 g
Type
reactant
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Magnesol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
18.5 mL
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].[OH-].[K+].O1[CH2:18][CH2:17][NH:16]C1=O.C(O)C(O)C(O)C(O)C(O)C=O.[O-]S([O-])(=O)=O.[Mg+2]>C(N)CN>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[O:11][CH2:18][CH2:17][NH2:16] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
181 g
Type
reactant
Smiles
O1C(NCC1)=O
Step Four
Name
Quantity
24 g
Type
reactant
Smiles
O1C(NCC1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Step Six
Name
Magnesol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(C(C(C=O)O)O)O)O)O.[O-]S(=O)(=O)[O-].[Mg+2]
Step Seven
Name
Quantity
18.5 mL
Type
catalyst
Smiles
C(CN)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 5.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
were then added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 16 additional hours
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature (approximately 155° C.) under nitrogen
STIRRING
Type
STIRRING
Details
stirred for approximately 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred into the reaction mixture for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered over Celite® and reaction flask
WASH
Type
WASH
Details
was washed three times with ExxonMobil™ Aromatic 100 solvent
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)OCCN
Measurements
Type Value Analysis
AMOUNT: MASS 254.1 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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